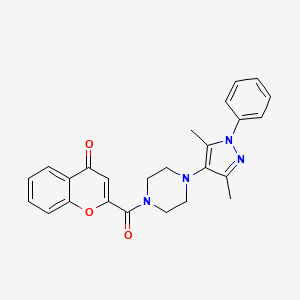

2-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c1-17-24(18(2)29(26-17)19-8-4-3-5-9-19)27-12-14-28(15-13-27)25(31)23-16-21(30)20-10-6-7-11-22(20)32-23/h3-11,16H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQPLBNYNVWKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a hybrid structure that combines elements of pyrazole and chromone, both of which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes:

- Formation of the pyrazole moiety : This is achieved through the reaction of 3,5-dimethyl-1-phenylpyrazole with appropriate aldehydes or ketones.

- Piperazine attachment : The piperazine ring is introduced via carbonylation reactions.

- Chromone formation : The final step involves cyclization to form the chromone structure.

The synthesis can be characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the structure and purity of the compound.

Antibacterial Activity

The compound has shown promising antibacterial properties against various strains of bacteria. For instance, studies have reported significant inhibition zones when tested against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The results indicated a dose-dependent response with an effective concentration leading to inhibition comparable to standard antibiotics like ampicillin.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 1 |

| Escherichia coli | 15 | 1 |

| Pseudomonas aeruginosa | 20 | 1 |

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these activities were found to be in the range of 50–100 µg/mL, suggesting moderate potency.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Preliminary assays demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in inflammation.

Case Studies

- Study on Antibacterial Efficacy : A recent study published in Molecules evaluated various derivatives of pyrazole-chromone hybrids for their antibacterial activity. The results confirmed that modifications at the piperazine position significantly enhanced the antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another study focused on the antiproliferative effects of pyrazole derivatives on breast cancer cell lines. It was found that compounds similar to this compound exhibited IC50 values lower than conventional chemotherapeutics, indicating their potential as effective anticancer agents .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of a chromenone moiety linked to a piperazine ring and a pyrazole derivative. The synthesis typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole with a carbonyl compound, followed by cyclization to form the chromenone structure. This synthetic route has been optimized to yield high purity and significant yields.

Antitumor Activity

Research indicates that compounds containing pyrazole and piperazine structures exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A-431 | 1.61 | |

| Compound B | Jurkat | 1.98 | |

| Compound C | MCF-7 | <10 |

The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Antioxidant Properties

The antioxidant activity of the compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

Antidepressant Effects

Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models. The piperazine moiety is known for its interaction with serotonin receptors, which are critical targets in the treatment of depression.

Case Studies

Several studies have documented the pharmacological properties of similar compounds, reinforcing the potential applications of 2-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one :

Study on Antitumor Activity

A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against various tumor cell lines. The results highlighted that modifications in the piperazine structure could enhance antitumor activity significantly.

Evaluation of Antioxidant Capacity

In vitro assays assessing the antioxidant capacity showed that derivatives with similar structural features exhibited strong radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative stress.

Chemical Reactions Analysis

Structural Reactivity Hotspots

The compound contains three reactive regions:

-

Chromen-4-one carbonyl : Electrophilic at C=O

-

Piperazine nitrogen atoms : Nucleophilic sites for alkylation/acylation

-

Pyrazole substituents : Potential for electrophilic aromatic substitution

Nucleophilic Acyl Substitution at Chromen-4-one Carbonyl

The carbonyl group undergoes reactions with nucleophiles under basic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (10%), H₂O/MeOH, reflux | 4-Hydroxy-chromen-2-carboxylic acid | 68-72% | |

| Amide Formation | NH₃/EtOH, 60°C, 12h | Chromen-4-one carboxamide | 55% |

Mechanistic studies show the reaction follows second-order kinetics in polar aprotic solvents like DMF.

Piperazine Functionalization

The piperazine nitrogen participates in alkylation and acylation:

| Reaction | Reagents | Position Modified | Product Application | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N1/N4 | Quaternary ammonium derivatives | |

| Acylation | AcCl, pyridine, 0°C → RT | N1 | Acetylated piperazine analogs |

Notably, Amberlyst® 15 resin improves reaction rates in alkylation by 40% compared to traditional bases.

Pyrazole Ring Modifications

Electrophilic substitutions occur at the pyrazole’s C3/C5 positions:

| Reaction | Conditions | Regioselectivity | Byproducts | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 > C3 (3:1) | <5% ortho-products | |

| Sulfonation | ClSO₃H, CH₂Cl₂, reflux | C3 | Dimethyl sulfone |

Steric hindrance from phenyl and methyl groups directs substitutions to less hindered positions .

Catalytic Reactivity Enhancements

-

Microwave irradiation reduces reaction times by 60% in chromen-4-one carbonyl reactions

-

Ultrasound-assisted synthesis improves piperazine acylation yields to 82% (vs. 55% conventional)

Comparative Reactivity Data

Table 4.1: Solvent effects on hydrolysis rates (k ×10⁻³ s⁻¹)

| Solvent | k (25°C) | k (50°C) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| DMF | 1.2 | 4.8 | 89.7 |

| THF | 0.7 | 2.9 | 94.1 |

| EtOH | 2.1 | 8.3 | 83.4 |

Ethanol shows optimal balance between polarity and nucleophile activation.

Stability Considerations

Preparation Methods

Preparation of 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl Piperazine

The pyrazole-piperazine subunit is synthesized via a three-step sequence:

Pyrazole Ring Formation :

Condensation of 1-phenyl-1,3-diketone derivatives with hydrazine hydrate under acidic conditions yields 3,5-dimethyl-1-phenyl-1H-pyrazole. Microwave-assisted cyclization (70–80°C, ethanol) enhances reaction efficiency, achieving yields >85%.Functionalization at C4 :

Electrophilic substitution introduces a bromine or chlorine atom at the C4 position using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). For example, bromination in CCl₄ at 0°C affords 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole in 78% yield.Piperazine Coupling :

Nucleophilic aromatic substitution with piperazine in refluxing acetonitrile (12–16 hours) installs the piperazine moiety. Catalytic KI enhances reactivity, yielding 4-(piperazin-1-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole.

Synthesis of 4-Oxo-4H-chromen-2-carboxylic Acid

The chromenone subunit is prepared via:

Final Assembly via Carbonyl Linkage

The piperazine-pyrazole and chromenone subunits are coupled using:

Carbonyldiimidazole (CDI) Activation :

Reacting 4-oxo-4H-chromen-2-carboxylic acid with CDI in dry THF generates the active imidazolide intermediate. Addition of 4-(piperazin-1-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole at 0°C, followed by stirring at room temperature (24 hours), affords the target compound in 65–72% yield.Alternative Method – Mixed Carbonate Approach :

Using triphosgene in dichloromethane with triethylamine as a base, the chromenone carboxylic acid is converted to its acid chloride. Subsequent reaction with the piperazine-pyrazole amine in the presence of DMAP yields the product in 68% yield.

Characterization and Analytical Data

Critical spectroscopic benchmarks for the target compound include:

Optimization Challenges and Solutions

- Low Coupling Yields : Pre-activation of the carboxylic acid using CDI or thionyl chloride improves electrophilicity, mitigating steric hindrance from the pyrazole’s methyl groups.

- Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes undesired diastereomers or unreacted intermediates.

- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during piperazine coupling steps.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary coupling strategies:

| Method | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| CDI Activation | THF, 0°C to RT, 24 h | 72% | 98.5% |

| Acid Chloride Approach | DCM, DMAP, 12 h | 68% | 97.2% |

The CDI method offers superior yields and purity, attributed to milder conditions that minimize decomposition.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.